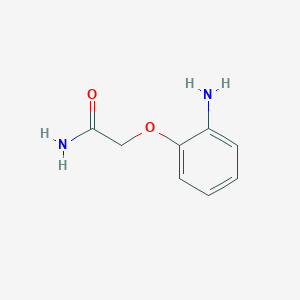







|
REACTION_CXSMILES
|
[C:1]([CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)(=[O:3])[NH2:2]>O1CCCC1.[Pd]>[C:1]([CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])(=[O:3])[NH2:2]
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)COC1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered over Hyflo®
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)COC1=C(N)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |